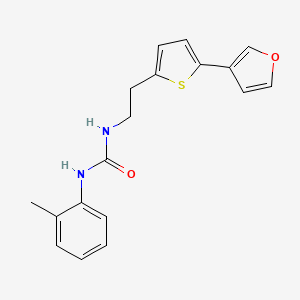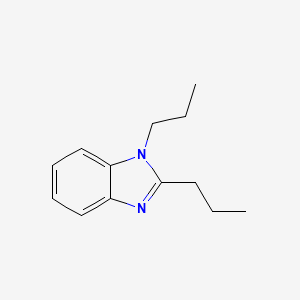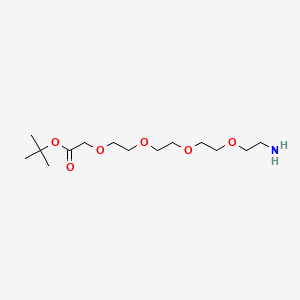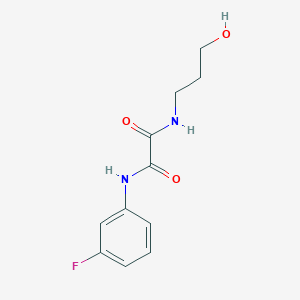
(4-((3-Fluoro-4-methylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of organic compounds known as 4-aminoquinolines . These are organic compounds containing an amino group attached to the 4-position of a quinoline ring system . The compound is offered by Benchchem for CAS No. 1226442-73-4.
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves the reaction of anilines using malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives . The synthesis of related compounds has been achieved via aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound is based on a quinoline ring system, which is a nitrogen-containing bicyclic compound . The compound also contains a fluoro and a methyl group attached to the phenyl ring, and a thiomorpholino group attached to the methanone.Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can participate in aromatic nucleophilic substitution reactions . They can also undergo reactions leading to the formation of fused ring systems .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline derivatives have been extensively explored for their anticancer properties. For instance, certain 2-anilino-3-aroylquinolines exhibit significant cytotoxic activity against various human cancer cell lines, including lung and prostate cancer, by inhibiting tubulin polymerization and inducing apoptosis (Srikanth et al., 2016). Another study highlighted the potent anticancer activities of 4-aminoquinoline derivatives on human breast tumor cell lines, suggesting these compounds as potential prototypes for new anticancer agents (Zhang et al., 2007).
Fluorescence Sensing
Quinoline derivatives are also valuable in fluorescence sensing applications. For example, a Schiff-base molecule derived from quinoline showed ratiometric fluorescence sensing capabilities for pH, indicating its potential for biochemical and medical applications (Halder et al., 2018).
Antibacterial Activity
In the context of antibacterial research, fluoroquinolones, a class of quinoline derivatives, have demonstrated potent activities against both Gram-positive and Gram-negative bacteria. A study focused on novel N-1 substituted quinolones revealed a compound with exceptionally potent activity against clinical isolates of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Kuramoto et al., 2003).
Enzyme Inhibition
Quinoline derivatives have shown potential as enzyme inhibitors, relevant for treating diseases like Alzheimer's. For instance, tacrine-huperzine A hybrids based on quinoline have been identified as highly potent acetylcholinesterase inhibitors, suggesting their utility in Alzheimer's disease treatment (Camps et al., 2000).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to exhibit diverse biological activities . They bind with high affinity to multiple receptors, which can be leveraged for drug discovery .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes that result in various biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown a range of effects, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-fluoro-4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-14-6-7-15(12-17(14)22)23-19-13-20(21(26)25-8-10-27-11-9-25)24-18-5-3-2-4-16(18)19/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTOUTPZPQWTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2824093.png)



![4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2824098.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2824101.png)
![1-((1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2824102.png)

![1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2824104.png)

